molecular formula C8H5ClN2S B1363652 3-Chloro-4-phenyl-1,2,5-thiadiazole CAS No. 5728-14-3

3-Chloro-4-phenyl-1,2,5-thiadiazole

Cat. No. B1363652
CAS RN: 5728-14-3
M. Wt: 196.66 g/mol
InChI Key: AKHLEAKSFDZHLQ-UHFFFAOYSA-N
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Description

“3-Chloro-4-phenyl-1,2,5-thiadiazole” is a chemical compound with the molecular formula C8H5ClN2S. It has a molecular weight of 196.66 . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

Thiadiazole derivatives are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . The structure of the synthesized compound was confirmed using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .


Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . The activity of this series was dependent on chloro amino, mercapto substituted 1,3,4-thiadiazole moiety attached to 5-nitroheteroaryl ring .


Physical And Chemical Properties Analysis

The compound has a low melting solid physical form . Its storage temperature is 4°C .

Scientific Research Applications

Synthesis and Antimicrobial Agents

3-Chloro-4-phenyl-1,2,5-thiadiazole has been studied for its use in synthesizing antimicrobial agents. For example, a study demonstrated the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Agents

Several studies have focused on the potential anticancer applications of 3-Chloro-4-phenyl-1,2,5-thiadiazole derivatives. One such study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, which showed potent anticancer activities (Gomha et al., 2017).

Anticonvulsant Activity

Research into the anticonvulsant activity of 3-Chloro-4-phenyl-1,2,5-thiadiazole derivatives has shown promising results. A study synthesized several novel derivatives and determined their anticonvulsant activity by evaluating their ability to protect mice against convulsions (Foroumadi et al., 2007).

Antifungal Activities

The compound has also been utilized in synthesizing derivatives with antifungal activities. Research has shown that new series of derivatives exhibited interesting antifungal activity against various fungi (Gupta, Sharma, Bansal, & Kumar, 2011).

Corrosion Inhibition

3-Chloro-4-phenyl-1,2,5-thiadiazole derivatives have been investigated as corrosion inhibitors. A study examined the inhibition properties of new 2,5-disubstituted 1,3,4-thiadiazole derivatives in mild steel, showing good inhibition properties (Bentiss et al., 2007).

Safety And Hazards

The safety information for “3-Chloro-4-phenyl-1,2,5-thiadiazole” includes several hazard statements: H312, H315, H319, H332, H335. The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P411 .

properties

IUPAC Name

3-chloro-4-phenyl-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHLEAKSFDZHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377267
Record name 3-chloro-4-phenyl-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-phenyl-1,2,5-thiadiazole

CAS RN

5728-14-3
Record name 3-chloro-4-phenyl-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.9 g (0.00517 mol) of tributylphenyl stannane and 0.29 g (0.00025 mol) of tetrakis (triphenylphosphine)palladium(0) were added to a solution of 0.775 g (0.005 mol) of 3,4-dichloro-1,2,5-thiadiazole in 10 mL of toluene under nitrogen and heated at reflux. After 8 h, 0.145 g (1.25×10−4 mol) of tetrakis(triphenylphosphine)palladium(0) were added. After 24 h of reflux, 48% of product formed by quantitative HPLC (versus a reference prepared as reported by L. Weinstock et al., J. Org. Chem., vol. 32, p 2823 (1967)).
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.775 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.145 g
Type
catalyst
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

To a mixture of 3-bromo-4-chloro-1,2,5-thiadiazole (0.2 g, 1 mmol), phenylboronic acid (0.135 g, 1.1 mol) in toluene (5 ml) is added a 1M aqueous solution of KF (3 cc, 3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.055 g, 0.05 mmol, 5%mol) and the biphasic mixture is refluxed with vigorous stirring for 26 hours. The organic layer is decanted off and the aqueous layer is extracted with toluene (2×10 ml). After drying over magnesium sulfate and concentration under vacuum, the oily material is purified by flash chromatography on silica gel eluting with hexane/ethyl acetate (99/1) to afford 0.18 g (95%) of 3-chloro-4-phenyl-1,2,5-thiadiazole as a colorless oil, which crystallizes on standing (melting point 33° C.).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.135 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.055 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-phenyl-1,2,5-thiadiazole
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3-Chloro-4-phenyl-1,2,5-thiadiazole
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3-Chloro-4-phenyl-1,2,5-thiadiazole
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Reactant of Route 5
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3-Chloro-4-phenyl-1,2,5-thiadiazole
Reactant of Route 6
3-Chloro-4-phenyl-1,2,5-thiadiazole

Citations

For This Compound
6
Citations
LM Weinstock, P Davis, B Handelsman… - The Journal of Organic …, 1967 - ACS Publications
XIo SC12 can be made. The reactions of sulfur monochloride suggest that the molecule can be polarized as C1SSS+ C15~ and in several instances compoundscontaining the …
Number of citations: 254 pubs.acs.org
K Pilgram - The Journal of Organic Chemistry, 1970 - ACS Publications
Previous investigations of the action of sulfur mono-chloride and sulfur dichloride on aliphatic compounds containing an NCCN grouping also involved oximes and a-dioximes.-…
Number of citations: 32 pubs.acs.org
PA Koutentis - Molecules, 2005 - mdpi.com
A series of monosubstituted acetonitriles were treated with disulfur dichloride at room temperature in CH 2 Cl 2 to afford 5-substituted-4-chloro-1,2,3-dithiazolium chlorides 1. Where the …
Number of citations: 45 www.mdpi.com
XG Duan, XL Duan, CW Rees, TY Yue - Journal of the Chemical …, 1997 - pubs.rsc.org
Alkenes and alkynes react readily with trithiazyl trichloride 1 to give 1,2,5-thiadiazoles 2 in one step. Thus 3-amino-1,2,5-thiadiazole 5 is now readily available from N-vinylphthalimide …
Number of citations: 21 pubs.rsc.org
EJ Moriconi, L Salce - The Journal of Organic Chemistry, 1967 - ACS Publications
Ozonation of pentaphene (1) in methylene chloride at—78 with 1 mole equiv of ozone led to a peroxidic mixture which on reductive work-up (sodium iodide in acetic acid) gave 2, 2'-…
Number of citations: 15 pubs.acs.org
E Koerner von Gustorf, DV White, B Kim… - The Journal of …, 1970 - ACS Publications
Results Dihydrooxadiazines.—1, 2-Disubstituted olefins with-out easily abstractable allylic hydrogen should undergo cycloaddition reactions with azodicarbonyl compounds. The two …
Number of citations: 103 pubs.acs.org

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